Benzoyl-L-histidine is a Preferred Scaffold in LFA-1/ICAM Inhibitor SAR
In a structure-activity relationship (SAR) study of N-benzoyl amino acids as LFA-1/ICAM inhibitors, L-histidine was identified as the most favored amino acid among those tested [1]. This finding establishes the Benzoyl-L-histidine scaffold as a critical starting point for developing potent inhibitors, in contrast to derivatives based on less favored amino acids like L-tryptophan or L-phenylalanine, which may require additional benzoyl modifications for comparable activity [2].
| Evidence Dimension | Amino acid preference in N-benzoyl amino acid inhibitors of LFA-1/ICAM interaction |
|---|---|
| Target Compound Data | L-histidine is the most favored amino acid in the N-benzoyl series. |
| Comparator Or Baseline | Other amino acids (e.g., L-tryptophan, L-phenylalanine, L-asparagine) were less favored. |
| Quantified Difference | Qualitative SAR ranking: L-histidine > other amino acids. Subsequent optimization on L-histidine and L-asparagine templates yielded a 15-fold increase in potency over the initial lead. |
| Conditions | In vitro assay measuring inhibition of LFA-1/ICAM-1 association. The initial lead compound was N-2-bromobenzoyl L-tryptophan (IC50 = 1.7 µM). |
Why This Matters
For researchers developing LFA-1/ICAM inhibitors, Benzoyl-L-histidine is the preferred amino acid scaffold for achieving optimal potency, making it a superior choice over other amino acid derivatives for hit-to-lead optimization.
- [1] Burdick, D. J., Paris, K., Weese, K., Stanley, M., Beresini, M., Clark, K., ... & Gadek, T. R. (2003). N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure–activity relationship. Bioorganic & Medicinal Chemistry Letters, 13(6), 1015-1018. View Source
- [2] Gadek, T. R., Burdick, D. J., McDowell, R. S., Stanley, M. S., Marsters Jr, J. C., Paris, K. J., ... & Weese, K. J. (2004). N-Benzoyl amino acids as ICAM/LFA-1 inhibitors. Part 2: Structure–activity relationship of the benzoyl moiety. Bioorganic & Medicinal Chemistry Letters, 14(9), 2361-2365. View Source
